Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)-
Description
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine is a synthetic nucleoside analog. This compound is structurally modified from uridine, a naturally occurring nucleoside, by incorporating a morpholino group and a methoxytrityl group. These modifications can significantly alter its chemical properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
134934-56-8 |
|---|---|
Molecular Formula |
C33H35N3O6 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C33H35N3O6/c1-39-27-14-12-26(13-15-27)33(24-8-4-2-5-9-24,25-10-6-3-7-11-25)41-23-28-22-29(35-18-20-40-21-19-35)31(42-28)36-17-16-30(37)34-32(36)38/h2-17,28-29,31H,18-23H2,1H3,(H,34,37,38)/t28-,29+,31+/m0/s1 |
InChI Key |
YAFDQUOOFSSRBE-ILJQZKEFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)N6CCOCC6 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=CC(=O)NC5=O)N6CCOCC6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine typically involves multiple steps. The starting material is usually uridine, which undergoes a series of chemical reactions to introduce the morpholino and methoxytrityl groups. Common synthetic routes include:
Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the morpholino group: The protected uridine is then reacted with morpholine under specific conditions to introduce the morpholino group.
Introduction of the methoxytrityl group: Finally, the methoxytrityl group is introduced using a suitable reagent, such as 4-methoxytrityl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of 2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized uridine derivatives, while substitution reactions can produce a variety of substituted nucleosides.
Scientific Research Applications
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The morpholino group can enhance its binding affinity to target molecules, while the methoxytrityl group can provide stability and protection against enzymatic degradation. The compound may target specific enzymes or pathways involved in nucleic acid metabolism, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the morpholino and methoxytrityl groups, making it less stable and less effective in certain applications.
2’-Morpholino-2’,3’-dideoxyuridine: Similar but lacks the methoxytrityl group, which can affect its stability and biological activity.
5’-Methoxytrityl-2’,3’-dideoxyuridine: Similar but lacks the morpholino group, which can influence its binding affinity and mechanism of action.
Uniqueness
2’-Morpholino-5’-(4-methoxytrityl)-2’,3’-dideoxyuridine is unique due to the presence of both the morpholino and methoxytrityl groups. These modifications enhance its stability, binding affinity, and biological activity, making it a valuable compound for various scientific research applications.
Biological Activity
Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)- is a synthetic nucleoside derivative with significant biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential applications in antiviral therapies and cellular signaling pathways.
Chemical Structure and Properties
The compound features a unique structural configuration, characterized by a 5'-O-((4-methoxyphenyl)diphenylmethyl) group and a 2'-substituted morpholine moiety. Its molecular formula is , with a molecular weight of approximately 567.27 daltons . This structural complexity contributes to its diverse biological activities.
Uridine derivatives, including this compound, are known to interact with various biological targets. The proposed mechanisms of action include:
- Inhibition of Viral RNA Synthesis : The compound may inhibit viral replication by interfering with RNA polymerase activity, thereby blocking the synthesis of viral RNA .
- Modulation of Cellular Pathways : It has been suggested that this uridine derivative can influence cellular pathways related to neuroprotection and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases .
Antiviral Properties
Research indicates that Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)- exhibits promising antiviral activity. It has been studied for its efficacy against various viruses, including retroviruses like HIV. The compound's ability to terminate viral DNA chain elongation is crucial for its antiviral effects .
Neuroprotective Effects
In addition to its antiviral properties, this compound has shown potential in neuroprotection. Studies suggest that it may help modulate neuroinflammatory responses and promote neuronal survival under stress conditions . This aspect is particularly relevant in the context of neurodegenerative diseases where inflammation plays a critical role.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Antiviral Efficacy : In vitro studies demonstrated that Uridine derivatives can significantly reduce viral load in infected cell cultures. For instance, one study found that the compound inhibited HIV replication by up to 90% at certain concentrations .
- Neuroprotection : A case study involving animal models of neurodegeneration indicated that administration of the compound resulted in improved cognitive function and reduced markers of inflammation in the brain .
- Cellular Interaction Studies : Interaction studies revealed that Uridine derivatives can bind effectively to RNA polymerases and other nucleic acid-related enzymes, influencing their activity and stability .
Comparative Analysis with Similar Compounds
To understand the uniqueness of Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)-, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Uridine | Basic nucleoside structure | Naturally occurring; essential for RNA synthesis |
| 5-Methyluridine | Methyl group at position 5 | Modifies RNA stability; found in tRNA |
| Cytidine | Similar sugar structure | Pyrimidine base; involved in DNA synthesis |
| Azidothymidine | Nucleoside analog with azido group | Antiretroviral drug; inhibits HIV replication |
The unique substitutions on the uridine derivative enhance its biological activity compared to these similar compounds, particularly in terms of antiviral efficacy and potential neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
